4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Descripción
The compound 4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a highly substituted cyclopenta[a]phenanthrene derivative characterized by:
- Core structure: A fused tetracyclic cyclopenta[a]phenanthrene system.
- Functional groups: Multiple hydroxyl (-OH), methyl (-CH₃), and oxo (=O) groups at positions 4, 7, 10, 13, 14, and 15.
- Side chain: A hept-2-enoic acid moiety with a methyl substituent at position 2.
This compound shares structural homology with bioactive triterpenoids and sterol derivatives, which are often associated with anti-inflammatory, anticancer, or antimicrobial activities .
Propiedades
IUPAC Name |
4-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVANDTNNUXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Ganoderic Acid Derivatives
Ganoderic acids, such as Ganoderic Acid DM and Ganoderic Acid Me, are fungal triterpenoids with overlapping structural features:
Key Differences :
- The target compound lacks acetylated hydroxyl groups seen in Ganoderic Acid Me.
- Ganoderic Acid DM has a simpler oxo substitution pattern (3,11-dioxo vs. 3,11,15-trioxo in the target compound).
Bile Acid Analogues
Compounds like (R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-methoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic Acid () exhibit:
- Structural Similarities : A cyclopenta[a]phenanthrene core with methyl and hydroxyl groups.
- Divergences: Bile acid derivatives often feature reduced unsaturation (hexadecahydro vs. octahydro in the target compound). The side chain is shorter (pentanoic acid vs. hept-2-enoic acid).
Fusidic Acid Derivatives
FA-14 (), a fusidic acid analogue, shares a cyclopenta[a]phenanthrene backbone but diverges significantly:
TCMSP-Registered Compound (MOL000273)
The compound (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid () provides:
- Structural Overlap : Pentamethyl and dihydroxy groups on the core.
- Side Chain Variation: Hept-5-enoic acid vs. hept-2-enoic acid in the target compound.
Bioactivity Predictions Based on Structural Analogues
- Anticancer Potential: Likely via cell cycle arrest (G1 phase) and mitochondrial disruption, as seen in ganoderic acids .
- Anti-Inflammatory Activity : Hydroxyl and oxo groups may modulate NF-κB or STAT3 pathways .
- Antimicrobial Activity : Structural resemblance to bile acid derivatives suggests possible spore inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
